molecular formula C19H20N2O3S B2712455 (E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 306278-95-5

(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2712455
CAS No.: 306278-95-5
M. Wt: 356.44
InChI Key: COJFMGKASSIZIX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate: is a complex organic compound belonging to the class of tetrahydropyrimidothiazines. This compound features a fused pyrimidinone and thiazine ring system, which is substituted with various functional groups, including an ethyl ester, a methyl group, and a styryl moiety[_{{{CITATION{{{_1{Buy (E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido2,1-b ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or its analogs[_{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy .... The reaction conditions often require an acid catalyst and a suitable solvent, such as ethanol, under reflux conditions[{{{CITATION{{{_3{Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4 ...](https://www.mdpi.com/1422-8599/2017/3/M946).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes and maintain precise control over reaction conditions. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The styryl moiety can be oxidized to form a more complex aromatic system.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Production of corresponding alcohols.

  • Substitution: : Formation of substituted thiazine derivatives.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : Application in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be specific to the biological system in which the compound is tested.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fused pyrimidinone and thiazine rings. Similar compounds might include other tetrahydropyrimidothiazines or related heterocyclic compounds. These compounds may differ in their substituents or the nature of their fused rings, leading to variations in their chemical properties and biological activities.

List of Similar Compounds

  • Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Properties

IUPAC Name

ethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-24-18(23)17-13(2)20-19-21(16(22)11-12-25-19)15(17)10-9-14-7-5-4-6-8-14/h4-10,15H,3,11-12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJFMGKASSIZIX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.